molecular formula C22H24N4O2S B2770915 1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 843671-75-0

1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2770915
M. Wt: 408.52
InChI Key: UMAWDPZSFVCRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • An efficient method for the synthesis of N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, utilizing dimethyl sulfoxide as both a reactant and a solvent, has been reported, offering a range of products in moderate to excellent yields (Xie et al., 2017).

Analytical Method Development

  • A novel liquid chromatography-electrospray ionization/multi-stage mass spectrometry (LC–ESI–MS/MS) method for the characterization and quantitation of nine heterocyclic amine compounds in cooked chicken has been developed, providing excellent selectivity and sensitivity (Jinap et al., 2019).
  • The use of iodine–dimethyl sulfoxide (I2–DMSO) promoted oxidative cross-coupling and intramolecular cyclization for the synthesis of quinoline fused imidazo[4,5-c]quinolines has been explored, offering a simple and efficient method with selective product formation and high yields (Kale et al., 2016).

Metabolic Studies and Bioactivity

  • The metabolism of heterocyclic aromatic amines like MeIQx and PhIP has been investigated in human hepatocytes, revealing the formation of genotoxic metabolites and various phase II conjugates, highlighting differences in metabolism between human and rat hepatocytes (Turesky et al., 2002).

Catalytic Applications

  • A novel catalyst, 1-methyl-3-(2-oxyethyl)-1H-imidazol-3-ium-borate sulfonic acid, has been used to efficiently synthesize quinoxaline derivatives, presenting a new method for synthesis with good to excellent yields and little catalyst loading (Sami et al., 2014).

properties

IUPAC Name

1-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-11-12-18(13-16(15)2)29(27,28)26-14-25(17-7-3-4-8-17)21-22(26)24-20-10-6-5-9-19(20)23-21/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAWDPZSFVCRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)C5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

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